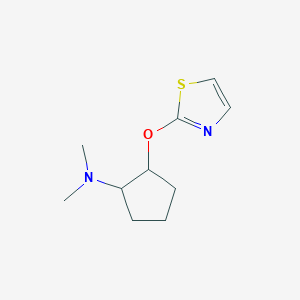

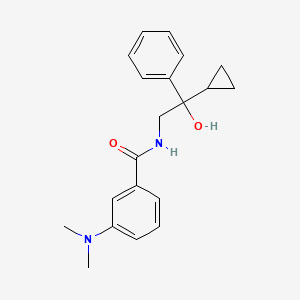

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine is a useful research compound. Its molecular formula is C10H16N2OS and its molecular weight is 212.31. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical and Biological Activity

Research into the chemical core similar to N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine has shown significant biological activity. Specifically, compounds derived from 1,3,4-thiadiazole, which shares structural similarities, have been investigated for their antiproliferative and antimicrobial properties. For instance, Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited high DNA protective ability against oxidative stress and showed strong antimicrobial activity, particularly against S. epidermidis. Some compounds also displayed cytotoxicity against cancer cell lines, suggesting potential in chemotherapy strategies with minimal cytotoxicity (Gür et al., 2020).

Synthetic Applications

The synthetic versatility of the chemical core is evident in reactions involving 1,3-thiazole derivatives. For example, the reaction of organic azides with 1,3-thiazole thiones has been explored, leading to N-(1,3-thiazol-5(4H)-ylidene)amines via 1,3-dipolar cycloaddition, indicating a method for generating scarcely investigated thiazole derivatives (Pekcan & Heimgartner, 1988). Furthermore, transformations of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines by reaction with amines showcase the potential for novel heterocyclic compounds (Tanaka et al., 1994).

Material Science and Other Applications

Further extending the applicability, derivatives of similar chemical structures have been used in material science. For instance, a novel half-cut cruciform molecule demonstrated multi-stimuli responsive behavior, including morphology-dependent fluorochromism, suggesting uses in security ink without the need for a covering agent due to its intense solid-state emission and mechano-chromic activity (Lu & Xia, 2016).

Antifungal and Antibacterial Properties

Moreover, derivatives containing the 1,3-thiazole core have shown significant antifungal effects against important types of fungi, further emphasizing the chemical core's potential in developing new antifungal agents. This highlights a broad spectrum of bioactivity, including potential applications in combating fungal infections (Jafar et al., 2017).

Mechanism of Action

Target of Action

It is known that thiazole derivatives have diverse biological activities . They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Biochemical Pathways

It is known that thiazole derivatives can influence various biochemical pathways, leading to a wide range of biological activities .

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s action in different environments.

Safety and Hazards

Future Directions

Thiazoles have been an important heterocycle in the world of chemistry for many decades . They are found in a variety of specialized products, often fused with benzene derivatives, the so-called benzothiazoles . In addition to vitamin B1, the thiazole ring is found in epothilone . Other important thiazole derivatives are benzothiazoles, for example, the firefly chemical luciferin . Commercially significant thiazoles include mainly dyes and fungicides . Thifluzamide, Tricyclazole, and Thiabendazole are marketed for control of various agricultural pests . Another widely used thiazole derivative is the non-steroidal anti-inflammatory drug Meloxicam . The future of thiazole research is likely to continue in these and other areas, given the versatility and utility of this heterocyclic compound .

Properties

IUPAC Name |

N,N-dimethyl-2-(1,3-thiazol-2-yloxy)cyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2OS/c1-12(2)8-4-3-5-9(8)13-10-11-6-7-14-10/h6-9H,3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXGMMGSTAFGBDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCC1OC2=NC=CS2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrazine-2-carboxamide](/img/structure/B2521413.png)

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2521414.png)

![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2521425.png)

![methyl 3-({[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2521428.png)